(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid
Description
This compound is a chiral, Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group serves as a protective moiety for amines during solid-phase peptide synthesis (SPPS), enabling controlled deprotection under mild basic conditions. The methylamino substitution on the α-carbon and the cyclohexyl side chain distinguish it from standard Fmoc-protected amino acids. Its molecular formula is C26H29NO4 (calculated based on analogous structures), with a molecular weight of approximately 427.5 g/mol. The cyclohexyl group confers enhanced hydrophobicity compared to aromatic or aliphatic side chains, influencing solubility and peptide folding properties .
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-cyclohexyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22-23H,2-4,9-10,15-16H2,1H3,(H,27,28)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQWVTJZNYDCRV-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1CCCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CC1CCCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid, commonly referred to as Fmoc-N-Me-Cha-OH, is a complex organic compound that has garnered significant attention in pharmaceutical and biochemical research. Its unique structural features suggest a range of biological activities, including potential applications in antimicrobial and anticancer therapies. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H29NO4, with a molecular weight of approximately 407.5 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a cyclohexyl moiety that may influence its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Fmoc Group | Protects the amino group during synthesis |
| Cyclohexyl Group | Enhances lipophilicity and potential receptor interactions |
| Propanoic Acid Backbone | Provides acidic properties necessary for biological interactions |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The fluorenyl group may facilitate binding to hydrophobic pockets within proteins, while the propanoic acid component can engage in hydrogen bonding with active sites.
Key Mechanisms
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation through mechanisms involving topoisomerase inhibition.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antimicrobial Efficacy : A study assessed the antimicrobial activity against various bacterial strains, revealing significant inhibitory effects against Staphylococcus aureus and Bacillus anthracis .
- Anticancer Research : Research focused on the antiproliferative effects of fluorenone derivatives indicated that modifications to the side chains could enhance their efficacy against cancer cell lines .
- Structural Modifications : Investigations into structural variations have shown that the length and branching of alkyl groups influence both antimicrobial and anticancer activities, suggesting a structure-activity relationship that could guide future drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Fmoc-protected amino acids with tailored side chains. Below is a detailed comparison with structurally analogous derivatives:
Table 1: Structural and Functional Comparison
Key Research Findings
Hydrophobicity and Solubility :
- The cyclohexyl group in the target compound increases hydrophobicity compared to o-tolyl (logP ~4.2 vs. ~3.8), reducing aqueous solubility but improving membrane permeability in peptide-drug candidates .
- In contrast, the 3,4-dimethoxybenzyl derivative exhibits moderate solubility due to polar methoxy groups, making it suitable for hydrophilic peptide domains .
Synthetic Utility: Fluorinated analogs (e.g., 3,5-difluorophenyl) are favored in drug discovery for their resistance to oxidative metabolism, as evidenced by their use in protease-stable peptides . The methylamino group in the target compound allows selective modification during SPPS, avoiding side reactions common in primary amine protection .
Safety and Handling: Compounds like BS-51976 (methoxy-oxobutanoic acid) are classified under acute toxicity (Category 4) for inhalation, dermal, and oral exposure, requiring stringent handling protocols . The target compound’s safety profile is presumed similar but lacks explicit toxicity data in the provided evidence .
Purity and Analytical Data :
- The o-tolyl derivative (HY-W010984) demonstrates exceptional purity (99.76% HPLC) and stability at -20°C, critical for reproducible research outcomes .
- Fluoro-substituted analogs require specialized storage (-80°C) due to heightened sensitivity to light and temperature .
Table 2: Functional Group Impact on Peptide Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid, and what reaction conditions are critical for yield optimization?
- The synthesis involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling with cyclohexylpropanoic acid derivatives. Key conditions include:
- Temperature control : Maintain 0–4°C during Fmoc activation to prevent premature cleavage .
- Solvent selection : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to minimize hydrolysis .
- Coupling agents : Isobutoxycarbonyl chloride (IBC-Cl) or carbodiimides (e.g., DCC) with activators like HOBt to enhance efficiency .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies Fmoc aromatic protons (δ 7.3–7.8 ppm) and cyclohexyl group signals (δ 1.0–2.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 265 nm (Fmoc absorption) assess purity (>99% required for peptide synthesis) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected for C28H32N2O5) .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Store at -20°C under inert gas (argon/nitrogen) to prevent Fmoc group degradation by moisture or light .
- Lyophilized forms show enhanced stability; avoid repeated freeze-thaw cycles .
- Regularly validate stability via HPLC to detect hydrolysis products (e.g., free amine) .
Advanced Research Questions
Q. How can researchers resolve contradictions in coupling efficiency between solid-phase and solution-phase peptide synthesis using this compound?
- Solid-phase challenges : Steric hindrance from the cyclohexyl group may reduce coupling yields. Mitigate by:
- Extending reaction times (12–24 hours) .
- Using microwave-assisted synthesis at 40°C to enhance kinetics .
Q. What experimental strategies minimize racemization during incorporation into chiral peptides?
- Low-basicity conditions : Replace DIEA with OxymaPure/DIC to reduce base-induced racemization .
- Temperature control : Perform couplings at 0–4°C to slow epimerization .
- Analytical validation : Use chiral HPLC or circular dichroism (CD) to quantify enantiomeric excess (>98% required for therapeutic peptides) .
Q. How can computational modeling predict the conformational impact of the cyclohexyl group in peptide backbones?
- Molecular dynamics (MD) simulations : Apply AMBER force fields to model interactions between the cyclohexyl moiety and peptide side chains .
- Experimental validation :
- 2D NMR (NOESY) to detect intramolecular contacts .
- X-ray crystallography to resolve tertiary structures in model peptides .
Q. What safety protocols are essential given the incomplete ecotoxicological data for this compound?
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; H335 (respiratory irritation) and H315 (skin irritation) risks are documented .
- Waste disposal : Incinerate via licensed facilities. Do not discharge into waterways; biodegradability data (e.g., OECD 301 tests) are lacking .
Q. How do researchers address discrepancies in reported Fmoc cleavage rates under acidic conditions?
- Controlled deprotection : Use 20% piperidine in DMF for 30 minutes (monitored by HPLC). Faster cleavage may indicate impurities or solvent contamination .
- Data reconciliation : Compare kinetic studies across solvents (e.g., DMF vs. DCM) and temperatures to identify optimal protocols .
Methodological Notes
- Synthesis optimization : Scale-up reactions require strict control of exothermic reactions during Fmoc activation .
- Analytical cross-validation : Combine NMR, HPLC, and HRMS to distinguish between structural isomers (e.g., cyclohexyl vs. phenyl derivatives) .
- Safety-first approach : Assume acute toxicity (H302: harmful if swallowed) until full toxicological profiling is available .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
